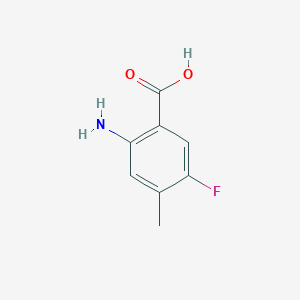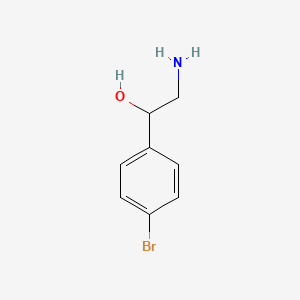
2-氨基-1-(4-溴苯基)-1-乙醇
描述
2-Amino-1-(4-bromophenyl)-1-ethanol is a compound that falls within the category of 1,2-amino alcohols, which are important scaffolds in the pharmaceutical industry due to their presence in various drug candidates and as chiral ligands in asymmetric synthesis . These compounds are versatile intermediates in organic synthesis and can be used to create a wide range of biologically active molecules.
Synthesis Analysis
The synthesis of chiral 1,2-amino alcohols, such as 2-Amino-1-(4-bromophenyl)-1-ethanol, can be achieved through different methods. One approach involves the use of arylglyoxals with a pseudoephedrine auxiliary, catalyzed by a Brønsted acid, to yield morpholinone products, which can then be converted into 1,2-amino alcohols through a two-step protocol . Another method includes the resolution of similar compounds by lipase-mediated enantioselective reactions, with hydrolysis yielding the best enantioselectivity . Additionally, a new synthesis process has been reported using β-phenylethanol as a raw material, proceeding through esterification, nitrification, hydrolysis, and reduction to achieve high yields and purity of the desired 2-(4-aminophenyl) ethanol .
Molecular Structure Analysis
The molecular structure of related 1,2-amino alcohols can be complex, with the presence of multiple functional groups that can interact through various intermolecular forces. For instance, the crystal structure of a related compound, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate hydrate, was determined by X-ray diffraction analysis, revealing a non-coplanar arrangement of phenol and thiazole ring systems and extensive hydrogen bonding .
Chemical Reactions Analysis
1,2-Amino alcohols can participate in a variety of chemical reactions due to their functional groups. A novel synthesis method involving a Cr/photoredox dual catalytic system enables the generation of α-amino carbanion equivalents, which can act as nucleophiles in the aminoalkylation of carbonyl compounds, including ketones and acyl silanes . This expands the possibilities for creating diverse 1,2-amino alcohol derivatives through selective and targeted chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1-(4-bromophenyl)-1-ethanol and related compounds are influenced by their molecular structure. The presence of amino and hydroxyl groups contributes to their solubility in various solvents and their ability to form hydrogen bonds, which can affect their boiling and melting points, as well as their reactivity in different chemical environments. The specific properties of these compounds are crucial for their application in drug synthesis and as intermediates in organic chemistry.
科学研究应用
对映选择性合成
2-氨基-1-(4-溴苯基)-1-乙醇已被用于研究对映选择性合成。例如,通过脂肪酶催化的醇解、水解和酰化实现了其分离,展示了其作为合成肾上腺素类药物中间体的潜力 (Conde et al., 1998)。
受体区分
研究已探索其结构修饰以研究交感活性,有助于区分各种组织中发现的β-1和β-2类型的β受体群体 (Lands et al., 1967)。
铜催化胺化
该化合物已参与铜催化的直接胺化研究,其中通过在乙醇中使用偶氮三唑将邻位功能化的卤代芳烃转化为芳香胺,展示了一种一锅式乌尔曼型偶联过程 (Zhao et al., 2010)。
异喹啉合成
它已被用于合成杂环化合物,特别是在酚环化过程中创建各种异喹啉衍生物,展示了其在有机化学中的多功能性 (Kametani et al., 1970)。
心血管药物合成
该化合物是合成心血管药物的关键中间体。研究已开发了其合成的新工艺,突显了其在制药应用中的重要性 (Zhang Wei-xing, 2013)。
医学研究中的光物理性质
其衍生物已被用于研究其光物理性质,例如在改性酞菁中的应用。这些研究对医学研究具有重要意义,特别是在理解与癌细胞的相互作用方面 (Ramos et al., 2015)。
未来方向
属性
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETMUAMXYIIWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547797 | |
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-bromophenyl)-1-ethanol | |
CAS RN |
41147-82-4 | |
| Record name | α-(Aminomethyl)-4-bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41147-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

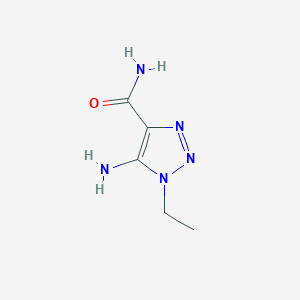
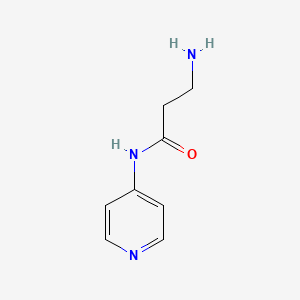
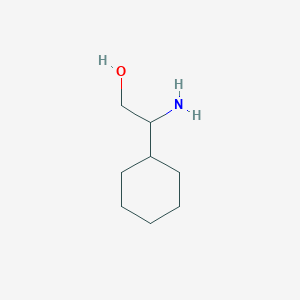
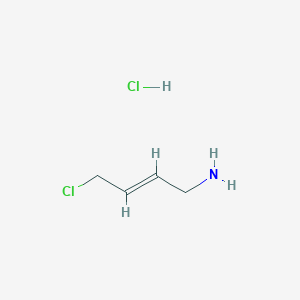
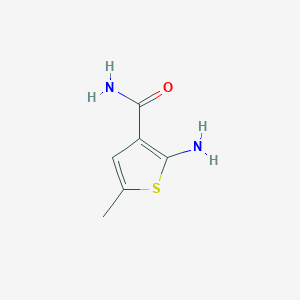


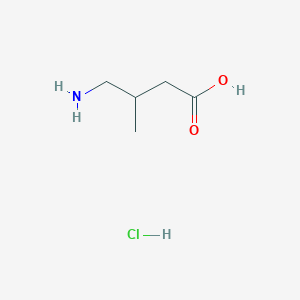
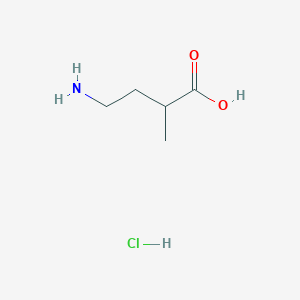
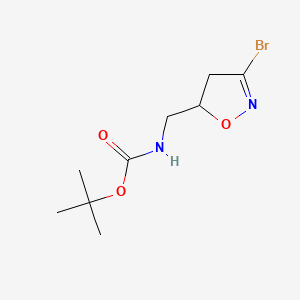
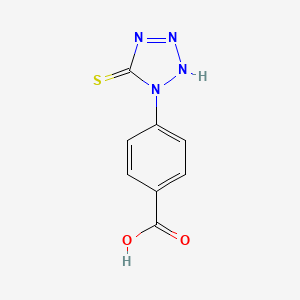
![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)
